1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
CAS No.: 1480701-54-9
Cat. No.: VC3069451
Molecular Formula: C11H19N3S
Molecular Weight: 225.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1480701-54-9 |
|---|---|
| Molecular Formula | C11H19N3S |
| Molecular Weight | 225.36 g/mol |
| IUPAC Name | 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine |
| Standard InChI | InChI=1S/C11H19N3S/c1-8-11(15-9(2)13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3 |
| Standard InChI Key | HCEBJBJQSXPFCE-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C)CN2CCC(CC2)N |
| Canonical SMILES | CC1=C(SC(=N1)C)CN2CCC(CC2)N |
Introduction
Structural Characteristics and Chemical Identity
1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine features a piperidine ring with an amine group at position 4, connected to a 2,4-dimethyl-1,3-thiazole moiety through a methylene bridge. This molecular architecture combines two pharmacologically significant heterocyclic systems that are frequently found in bioactive compounds.
Structural Components
The compound consists of three key structural components:
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A piperidine ring with an amine group at the 4-position
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A 2,4-dimethyl-1,3-thiazole ring system with methyl groups at positions 2 and 4
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A methylene (-CH₂-) linker connecting the thiazole ring to the piperidine nitrogen
Chemical Identity Data
Table 1: Chemical Identity of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₃S |
| Molecular Weight | Approximately 238.37 g/mol |
| Structural Class | Thiazolylmethylpiperidine derivative |
| Heterocyclic Systems | Thiazole, Piperidine |
| Functional Groups | Secondary amine, Tertiary amine, Thiazole |
Physicochemical Properties
The physicochemical properties of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine can be inferred from structurally similar compounds, particularly those containing piperidine and thiazole moieties.
Predicted Properties
Based on the properties of similar compounds, particularly those containing the thiazole-piperidine scaffold:
Table 2: Predicted Physicochemical Properties
Structural Comparison
The compound shares structural similarities with N,3-dimethyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine (CAS 1248048-19-2), which has a molecular weight of 239.38 g/mol and formula C₁₂H₂₁N₃S . The key differences lie in:
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The presence of an additional methyl group at position 4 of the thiazole ring
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The absence of methyl substituents on the piperidine amine and at position 3 of the piperidine
Structure-Activity Relationship Considerations
Key Pharmacophore Features
The potential pharmacophoric elements in 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine include:
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The basic nitrogen of the piperidine ring (potential H-bond acceptor)
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The primary amine at position 4 (potential H-bond donor and acceptor)
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The thiazole ring (aromatic character and H-bond acceptor)
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The methyl substituents on the thiazole (potential hydrophobic interactions)
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The methylene linker (providing conformational flexibility)
Comparison with Related Bioactive Compounds
Several structurally related compounds demonstrate significant biological activity. For example:
Table 4: Related Compounds and Their Activities
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity
The compound is expected to exhibit reactivity consistent with:
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Nucleophilicity at the primary amine (position 4 of piperidine)
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Basicity at both nitrogen atoms (piperidine N and primary amine)
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Limited electrophilic reactivity at the thiazole C5 position
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Potential for N-functionalization through various reactions
Analytical Characterization
Predicted Spectroscopic Properties
Table 5: Predicted Spectroscopic Properties
| Analytical Method | Expected Key Features |
|---|---|
| ¹H NMR | Signals for thiazole methyl groups (δ ~2.3-2.6 ppm); piperidine ring protons (δ ~1.5-3.5 ppm); methylene linker (δ ~3.5-4.5 ppm); amine protons (δ ~1.0-2.0 ppm) |
| ¹³C NMR | Thiazole carbon signals (δ ~110-170 ppm); piperidine carbons (δ ~25-60 ppm); methyl carbons (δ ~10-20 ppm) |
| Mass Spectrometry | Molecular ion at m/z 238; fragmentation pattern likely including thiazole fragment ions |
| IR Spectroscopy | N-H stretching (~3300-3500 cm⁻¹); C-N stretching; thiazole ring vibrations |
Chromatographic Behavior
The compound would likely exhibit retention characteristics influenced by:
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The basic piperidine and amine groups (leading to potential peak tailing on silica)
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The moderate hydrophobicity imparted by the thiazole ring
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The polar amine functionality
Research Applications and Future Perspectives
Current Research Status
While specific research on 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine is limited in the available literature, compounds with similar structural features have been investigated in various contexts:
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As potential enzyme inhibitors, particularly for kinases and heat shock proteins
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As neurotransmitter system modulators
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As building blocks for more complex bioactive molecules
Future Research Directions
Future research on this compound may focus on:
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Comprehensive biological activity screening
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Structure-activity relationship studies through systematic modification
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Potential applications in medicinal chemistry
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Development of improved synthetic routes
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Investigation of physical and chemical properties
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